molecular formula C21H26N2O5S B6493632 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide CAS No. 941905-24-4

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B6493632
CAS No.: 941905-24-4
M. Wt: 418.5 g/mol
InChI Key: UFTUEYORDAWOGS-UHFFFAOYSA-N
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Description

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a piperidine ring substituted with a methoxybenzenesulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and substitution reactions. The methoxybenzenesulfonyl group is then introduced via sulfonylation, followed by the attachment of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group can produce a thiol derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide

Uniqueness

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both methoxy and sulfonyl groups can enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-18-9-11-20(12-10-18)29(25,26)23-13-4-3-7-17(23)15-21(24)22-16-6-5-8-19(14-16)28-2/h5-6,8-12,14,17H,3-4,7,13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTUEYORDAWOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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